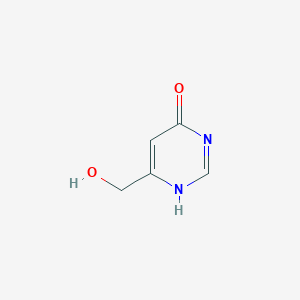

6-(Hydroxymethyl)pyrimidin-4-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-2-4-1-5(9)7-3-6-4/h1,3,8H,2H2,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJCOGBIYNZFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615838 | |

| Record name | 6-(Hydroxymethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100959-93-1 | |

| Record name | 6-(Hydroxymethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Hydroxymethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(Hydroxymethyl)pyrimidin-4-ol, a pyrimidine derivative of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental methodologies.

Core Physicochemical Data

While extensive experimental data for this compound is not widely available in the public domain, the fundamental molecular properties have been established. The following table summarizes the known quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | Suzhou Shiya Biomedical Technology Co., Ltd.[1] |

| Molecular Weight | 126.12 g/mol | Suzhou Shiya Biomedical Technology Co., Ltd.[1] |

| Purity | ≥95% | Suzhou Shiya Biomedical Technology Co., Ltd.[1] |

| Storage Temperature | 0°C | Suzhou Shiya Biomedical Technology Co., Ltd.[1] |

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of key physicochemical properties of pyrimidine derivatives like this compound. These methodologies are based on established practices for heterocyclic compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small, dry sample of the compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in pharmaceutical formulations and biological assays.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of relevant solvents should be tested, including water, buffers at various physiological pH values (e.g., pH 2.0, 7.4), and organic solvents such as ethanol and DMSO.

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a compound at a given pH.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized. For more complex molecules or those with multiple ionizable groups, specialized software can be used to analyze the titration curve and determine the pKa value(s).

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Standard Selection: A series of reference compounds with known logP values that span the expected range of the test compound are selected.

-

Chromatographic System: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: The retention times of the reference compounds are measured under isocratic elution conditions. A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known logP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

Sample Analysis: The retention time of this compound is measured under the same chromatographic conditions.

-

logP Calculation: The logP value of the test compound is then interpolated from the calibration curve using its measured retention factor.

Logical Relationships of Physicochemical Properties

The physicochemical properties of a compound are interconnected and collectively influence its behavior in both chemical and biological systems. The following diagram illustrates the logical flow and relationship between these core properties.

Caption: Interrelationship of core physicochemical properties.

References

6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide on its Potential Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence on the biological mechanism of action for 6-(Hydroxymethyl)pyrimidin-4-ol is not currently available in peer-reviewed literature. This document synthesizes information from structurally related pyrimidine analogs to propose potential mechanisms of action and provide a framework for future research.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of nucleobases and a plethora of synthetic drugs with a wide array of biological activities.[1][2][3][4] The compound this compound, a substituted pyrimidine, possesses structural features—a hydroxymethyl group and a pyrimidin-4-ol core—that suggest potential interactions with various biological targets. This technical guide will explore these potential mechanisms of action based on the known biological activities of analogous compounds.

Potential Mechanisms of Action

Based on the biological roles of structurally similar pyrimidine derivatives, this compound could potentially exert its effects through several mechanisms, including enzyme inhibition and modulation of inflammatory pathways.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors. Various substituted pyrimidines have been shown to inhibit a range of kinases, which are crucial regulators of cellular processes.

-

Protein Kinase A (PKA) and Protein Kinase B (Akt): Derivatives of 6-aminopyrimidin-4-ol have been investigated as precursors for selective kinase inhibitors, including those targeting PKA.[5] Furthermore, pyrimidine-based compounds have been successfully developed as potent and selective inhibitors of Akt (Protein Kinase B), a key enzyme in cell survival and growth pathways.[6]

-

Microtubule Affinity-Regulating Kinase 4 (MARK4): Substituted pyrimidines have been synthesized and identified as inhibitors of MARK4, a kinase implicated in neurodegenerative diseases like Alzheimer's.[7]

The 4-hydroxypyrimidine moiety can act as a hinge-binding motif, a common feature in ATP-competitive kinase inhibitors. The hydroxymethyl group at the 6-position could potentially form hydrogen bonds with amino acid residues in the active site, contributing to binding affinity and selectivity.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme can lead to depletion of pyrimidines, thereby halting DNA and RNA synthesis. This is a validated target for anticancer and anti-inflammatory drugs. Analogs of dihydroorotate and orotic acid, which share the pyrimidine core, are known inhibitors of DHODH.[8] The structure of this compound shares similarities with the natural substrates and known inhibitors of DHODH, suggesting it could potentially act as a competitive inhibitor.

Anti-inflammatory Activity

Recent studies on novel pyrimidine derivatives have demonstrated their potential to mitigate inflammatory responses. One such mechanism involves the downregulation of the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway.[9] This pathway is central to the innate immune response and its overactivation can lead to chronic inflammation. This compound could potentially modulate this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives have a long history as antimicrobial and antifungal agents.[4] They can interfere with microbial nucleic acid synthesis or other essential metabolic pathways. The structural features of this compound may allow it to be taken up by microbial cells and interfere with their growth and proliferation.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is available, the following table presents a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined below. This serves as a template for organizing future research findings.

| Assay Type | Target | Metric | Hypothetical Value (μM) |

| Kinase Inhibition | Kinase X | IC₅₀ | 1.5 |

| Kinase Y | IC₅₀ | > 100 | |

| Enzyme Inhibition | DHODH | IC₅₀ | 5.2 |

| Cell-Based Assay | Cancer Cell Line A | GI₅₀ | 10.8 |

| Cancer Cell Line B | GI₅₀ | 25.1 | |

| Anti-inflammatory | LPS-stimulated Macrophages | IL-6 IC₅₀ | 7.5 |

| TNF-α IC₅₀ | 12.3 | ||

| Antimicrobial | E. coli | MIC | 32 |

| S. aureus | MIC | 64 |

Detailed Experimental Protocols

To investigate the potential mechanisms of action of this compound, the following detailed experimental protocols are proposed.

Kinase Inhibition Assays

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

Methodology:

-

Kinase Panel Screening: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) to test the compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM).

-

Dose-Response Assays: For any kinases showing significant inhibition (>50%) in the initial screen, perform dose-response assays to determine the IC₅₀ value.

-

Assay Principle: A common method is an in vitro radiometric assay using ³³P-ATP. The kinase, substrate, and a dilution series of the compound are incubated with ³³P-ATP. The incorporation of the radiolabel into the substrate is measured by scintillation counting.

-

Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

DHODH Inhibition Assay

Objective: To assess the inhibitory activity of this compound against human dihydroorotate dehydrogenase.

Methodology:

-

Enzyme Source: Recombinant human DHODH can be expressed and purified or purchased commercially.

-

Assay Principle: The activity of DHODH can be monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP at 600 nm is measured spectrophotometrically.

-

Procedure:

-

Prepare a reaction mixture containing buffer, Coenzyme Q10, and dihydroorotate.

-

Add a dilution series of this compound.

-

Initiate the reaction by adding DHODH.

-

Monitor the change in absorbance at 600 nm over time.

-

-

Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value.

Anti-inflammatory Activity in a Cell-Based Assay

Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treatment:

-

Seed the cells in 96-well plates.

-

Pre-treat the cells with a dilution series of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the treated cells to ensure the observed effects are not due to cytotoxicity.

-

Data Analysis: Calculate the IC₅₀ for the inhibition of each cytokine.

Visualizations of Signaling Pathways and Workflows

Below are diagrams created using the DOT language to visualize the potential signaling pathways and experimental workflows described.

Caption: Potential inhibition of a kinase cascade by this compound.

Caption: Proposed inhibition of DHODH in the pyrimidine biosynthesis pathway.

Caption: Workflow for determining kinase inhibitory activity.

Caption: Workflow for assessing anti-inflammatory effects in vitro.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. wjarr.com [wjarr.com]

- 5. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 | Benchchem [benchchem.com]

- 6. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 8. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Potential Therapeutic Targets of 6-(Hydroxymethyl)pyrimidin-4-OL: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)pyrimidin-4-ol represents a core heterocyclic scaffold with significant potential in drug discovery. While direct therapeutic applications of the parent compound are not extensively documented, its derivatives have emerged as potent modulators of key biological targets. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound and its analogs, with a primary focus on the well-established inhibition of Dipeptidyl Peptidase-4 (DPP-4). This document summarizes quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Introduction

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The functionalization of this scaffold, such as with a hydroxymethyl group at the 6-position and a hydroxyl group at the 4-position, creates a molecule with the potential for diverse biological interactions. While research on this compound itself is limited, studies on structurally related compounds, particularly fused pyrazolopyrimidine derivatives, have unveiled promising therapeutic avenues.

Primary Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4)

The most significant and well-documented therapeutic target for derivatives of this compound is Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.

Quantitative Data: DPP-4 Inhibition by 6-(Hydroxymethyl)pyrazolopyrimidine Derivatives

Research has demonstrated that β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives are potent inhibitors of DPP-4.[1][2][3] The inhibitory activities of these compounds are comparable to the well-known DPP-4 inhibitor, Sitagliptin.

| Compound Type | Target | IC50 (nM) | Selectivity | Reference |

| β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine | DPP-4 | ≤ 59.8 | Satisfactory selectivity over DPP-8 and DPP-9 | [1][2][3] |

| Substituted β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine | DPP-4 | 21.4 - 59.8 | Satisfactory selectivity over DPP-8 and DPP-9 | [1][2][3] |

| Sitagliptin (Reference) | DPP-4 | 28 | High | [1][2][3] |

Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by compounds derived from this compound enhances the incretin pathway, ultimately leading to improved glycemic control.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate like Gly-Pro-AMC)

-

Test compounds (derivatives of this compound)

-

Reference inhibitor (e.g., Sitagliptin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Compound Preparation: Dissolve test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

-

Assay Reaction:

-

In a 96-well plate, add a defined amount of recombinant human DPP-4 enzyme to each well containing the assay buffer.

-

Add the test compounds or reference inhibitor at various concentrations to the respective wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme with the compounds for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

-

Substrate Addition: Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Measurement:

-

For a colorimetric assay, measure the absorbance at a specific wavelength (e.g., 405 nm) over time.

-

For a fluorometric assay, measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Other Potential Therapeutic Targets (Inferred)

While DPP-4 is the most substantiated target for derivatives, the core this compound structure may possess other biological activities, as pyrimidine derivatives are known to interact with a wide range of biological targets. The following are potential, though currently unproven, therapeutic targets for this compound or its simple derivatives, based on the broader activities of the pyrimidine scaffold.

-

Kinases: The pyrimidine ring is a common scaffold in kinase inhibitors. Further screening could reveal inhibitory activity against various kinases involved in cancer and inflammatory diseases.

-

Microtubule Affinity-Regulating Kinase 4 (MARK4): Some 4,6-disubstituted pyrimidines have been identified as inhibitors of MARK4, a target implicated in Alzheimer's disease.

-

Fibroblast Growth Factor Receptor 4 (FGFR4): Certain aminopyrimidine derivatives have shown selective inhibition of FGFR4, a target in hepatocellular carcinoma.

-

Apelin Receptor (APJ): Pyrimidinone sulfones have been identified as agonists of the APJ receptor, a target for heart failure.

It is important to emphasize that these are speculative targets for the parent compound and require experimental validation.

Logical Workflow for Target Identification and Validation

The identification of novel therapeutic targets for this compound and its derivatives can follow a structured workflow.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. Its derivatives have been conclusively shown to be potent inhibitors of DPP-4, presenting a clear therapeutic strategy for the management of type 2 diabetes. While the direct biological activities of the parent compound remain to be fully elucidated, the broader family of pyrimidine derivatives suggests a rich potential for interaction with other significant therapeutic targets. The information and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising chemical entity. Future work should focus on the direct biological evaluation of this compound to uncover its intrinsic activities and to guide the rational design of new, potent, and selective therapeutic agents.

References

In Silico Modeling of 6-(Hydroxymethyl)pyrimidin-4-ol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. 6-(Hydroxymethyl)pyrimidin-4-ol, a specific derivative, presents a promising candidate for targeted drug design due to its structural motifs, which suggest potential interactions with various biological macromolecules. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for elucidating the interactions of this compound. It covers the essential computational strategies, from target identification and molecular docking to molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling. Furthermore, this document outlines the necessary experimental protocols for the validation of in silico findings, ensuring a robust and reliable drug discovery cascade.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrimidine core. The presence of a hydroxyl group and a hydroxymethyl substituent suggests the molecule's potential to engage in hydrogen bonding and other non-covalent interactions with biological targets. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The structural similarity to purine bases also suggests potential interactions with enzymes involved in nucleic acid metabolism.

A critical aspect of this compound is its potential for tautomerism, existing in equilibrium between the -ol and -one forms (6-(hydroxymethyl)pyrimidin-4(1H)-one). This dynamic characteristic is crucial in its interaction with protein binding sites and must be considered during in silico modeling.[3][4]

In Silico Modeling Workflow

A structured in silico approach is paramount for predicting and analyzing the molecular interactions of this compound. The following workflow represents a robust strategy for identifying potential biological targets and characterizing the binding interactions.

References

6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric forms and stability of 6-(hydroxymethyl)pyrimidin-4-ol. While specific experimental data for this derivative is limited in publicly available literature, this document extrapolates from the well-studied tautomerism of the parent compound, pyrimidin-4-ol, and related derivatives. It covers the theoretical background of keto-enol tautomerism in pyrimidine systems, details the experimental and computational methodologies for its study, and presents expected stability trends. This guide is intended to serve as a valuable resource for researchers and professionals involved in the design and development of pyrimidine-based therapeutic agents.

Introduction to Tautomerism in Pyrimidin-4-ol Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical consideration in the study of heterocyclic compounds, particularly in the context of drug design and development. The biological activity and physicochemical properties of a molecule can be significantly influenced by its predominant tautomeric form. This compound, a substituted pyrimidine, is expected to exist in a tautomeric equilibrium between its keto (pyrimidinone) and enol (hydroxypyrimidine) forms.

The parent compound, pyrimidin-4-one, has been the subject of numerous studies, which generally conclude that the keto form is the more stable tautomer, particularly in polar solvents.[1] The introduction of a hydroxymethyl group at the 6-position can potentially influence this equilibrium through electronic and steric effects.

The Tautomeric Equilibrium of this compound

The primary tautomeric equilibrium for this compound involves the migration of a proton between the nitrogen at position 3 and the oxygen at position 4. This results in two main tautomers:

-

6-(Hydroxymethyl)pyrimidin-4(3H)-one (Keto form)

-

This compound (Enol form)

A third, less common, tautomer, 6-(hydroxymethyl)pyrimidin-4(1H)-one, may also exist but is generally considered to be significantly less stable.

Caption: Tautomeric equilibrium of this compound.

Stability Analysis: Theoretical and Experimental Insights

The relative stability of the keto and enol tautomers is influenced by factors such as aromaticity, solvent effects, and intramolecular interactions.

Computational Chemistry Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[2][3][4] For the parent pyrimidin-4-one, computational studies have consistently shown the keto form to be energetically more favorable.[5][6][7] It is anticipated that similar calculations for this compound would yield a comparable trend.

Table 1: Predicted Relative Stabilities of Pyrimidin-4-one Tautomers (Illustrative Data based on Parent Compound Studies)

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| Pyrimidin-4(3H)-one (Keto) | B3LYP | 6-311++G(d,p) | 0.00 |

| Pyrimidin-4-ol (Enol) | B3LYP | 6-311++G(d,p) | +1.5 - +3.0 |

| Pyrimidin-4(1H)-one (Keto) | B3LYP | 6-311++G(d,p) | > +5.0 |

Note: This table presents illustrative data based on studies of the parent pyrimidin-4-one and is intended to show expected trends. Actual values for this compound would require specific calculations.

Solvent Effects

The polarity of the solvent can significantly impact the tautomeric equilibrium. Polar solvents tend to favor the more polar tautomer. In the case of pyrimidin-4-ols, the keto form is generally more polar and is therefore stabilized in polar solvents like water and DMSO. Conversely, the enol form may be more prevalent in non-polar solvents.

Experimental Protocols for Tautomerism Studies

The experimental investigation of tautomerism in pyrimidine derivatives typically involves spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of tautomeric forms in solution.[3][8][9][10][11][12][13][14] By analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule, the predominant tautomer can be identified.

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR-based tautomer analysis.

Detailed Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in an NMR tube.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

Acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in peak assignments.

-

-

Data Analysis:

-

¹H NMR: The presence of an N-H proton signal (typically a broad singlet) is indicative of the keto form. The chemical shift of the pyrimidine ring protons will also differ between the two tautomers.

-

¹³C NMR: The chemical shift of the C4 carbon is particularly informative. A chemical shift in the range of 160-170 ppm is characteristic of a carbonyl carbon (keto form), while a shift in the range of 150-160 ppm is expected for a carbon attached to a hydroxyl group (enol form).

-

Quantification: The ratio of the tautomers can be determined by integrating the signals corresponding to unique protons of each tautomer in the ¹H NMR spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH.[14][15] The keto and enol forms will have different chromophores and thus different absorption maxima (λmax).

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-polar solvent (e.g., dioxane).

-

Solvent Series: Prepare a series of solutions with varying solvent polarities by adding increasing amounts of a polar solvent (e.g., water) to the stock solution.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution in the series.

-

Data Analysis: Analyze the changes in the absorption bands. The appearance of new bands or shifts in λmax can be correlated with the change in the tautomeric equilibrium. The equilibrium constant (KT) can be calculated from the absorbance data.

Signaling Pathways and Biological Relevance

While no specific signaling pathways involving this compound have been definitively identified in the literature, the pyrimidine scaffold is a common motif in many biologically active molecules, including kinase inhibitors and other therapeutic agents. The tautomeric form of the molecule can be critical for its interaction with biological targets, such as the active site of an enzyme. The ability to form specific hydrogen bonds, which is dependent on the tautomeric state, often dictates the binding affinity and selectivity of a drug molecule.

Logical Relationship of Tautomerism to Biological Activity:

Caption: Influence of tautomerism on biological activity.

Conclusion

The tautomerism of this compound is a key aspect of its chemical character and has significant implications for its potential biological activity. Based on studies of related pyrimidin-4-one systems, the keto form is expected to be the more stable tautomer, particularly in biological environments. The experimental and computational methods outlined in this guide provide a robust framework for the detailed investigation of the tautomeric equilibrium and stability of this and other pyrimidine derivatives. A thorough understanding of these properties is essential for the rational design and development of novel pyrimidine-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 6-(Hydroxymethyl)pyrimidin-4-ol Derivatives: A Technical Guide

For Immediate Release

This technical whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals on the burgeoning biological activities of 6-(hydroxymethyl)pyrimidin-4-ol and its derivatives. This class of compounds is demonstrating significant potential across various therapeutic areas, including metabolic diseases and oncology. This document outlines the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with these promising molecules.

Core Biological Activities and Quantitative Data

The this compound scaffold has been identified as a privileged structure in medicinal chemistry. While research on the core molecule is ongoing, derivatives, particularly those with fused ring systems, have shown potent and selective biological activities.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A notable area of activity for derivatives of the this compound core is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes. Structurally related 6-(hydroxymethyl)pyrazolopyrimidine derivatives have been synthesized and evaluated as potent DPP-4 inhibitors.[1][2][3]

These compounds exhibit significant inhibitory potential, with IC50 values in the nanomolar range, comparable to the well-established DPP-4 inhibitor, Sitagliptin.[1][2][3] The table below summarizes the in vitro activity of selected β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives.

| Compound ID | Modification | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |

| Derivative 1 | N-1 Methyl, C-3 Methyl | 21.4 | High | High |

| Derivative 2 | N-1 Hydrogen, C-3 Methyl | 59.8 | High | High |

| Sitagliptin | (Reference) | 28.0 | High | High |

Data compiled from studies on β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives, which serve as close structural analogs to the core topic.[1][2][3]

Anticancer Activity

The broader class of pyrimidin-4(3H)-one derivatives has been investigated for its anticancer properties. For instance, certain 6-ferrocenylpyrimidin-4(3H)-one derivatives have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) cells. This suggests that the pyrimidin-4-one core is a viable starting point for the development of novel anticancer agents.

| Compound ID | Cell Line | Assay | IC50 (µM) |

| 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 | MTT Assay | 17 ± 1 |

Experimental Protocols

To facilitate further research and validation of findings, detailed methodologies for key experiments are provided below.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This fluorometric assay is used to determine the in vitro inhibitory activity of compounds against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds and a reference inhibitor (e.g., Sitagliptin)

-

96-well microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

In a 96-well plate, add the diluted compounds, the DPP-4 enzyme solution, and the assay buffer.

-

Incubate the plate for a predefined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Incubate the plate for a further period (e.g., 30 minutes) at the same temperature, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Cell culture medium and supplements

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader with absorbance capabilities

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for their development as therapeutic agents.

DPP-4 Inhibition and Incretin Signaling

DPP-4 inhibitors enhance the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a vital role in regulating blood glucose levels. By preventing the degradation of GLP-1 and GIP, DPP-4 inhibitors prolong their action, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Experimental Workflow for In Vitro Screening

The process of identifying and characterizing new biologically active compounds involves a systematic workflow, from initial synthesis to detailed biological evaluation.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential. The potent DPP-4 inhibitory activity of closely related analogs highlights their promise in the development of new treatments for type 2 diabetes. Furthermore, the anticancer activity observed in the broader pyrimidin-4-one class suggests that this scaffold is a valuable starting point for the design of novel oncology therapeutics. The experimental protocols and pathway diagrams provided in this guide are intended to support and accelerate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships of this core structure is warranted to unlock its full therapeutic potential.

References

- 1. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjsocmed.com]

- 2. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

- 3. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth review of pyrimidine derivatives, focusing on their application as anticancer, antiviral, and antimicrobial agents. The content herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways.

Pyrimidine Derivatives as Anticancer Agents

Pyrimidine-based compounds have emerged as a significant class of anticancer agents, primarily targeting key regulators of cell proliferation and survival such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][4] Their mechanism of action often involves competitive inhibition at the ATP-binding site of these kinases, leading to the disruption of downstream signaling pathways and subsequent induction of apoptosis in cancer cells.

Quantitative Data: EGFR and CDK Inhibitors

The following tables summarize the in vitro inhibitory activities of representative pyrimidine derivatives against EGFR and CDK enzymes, as well as their anti-proliferative effects on various cancer cell lines.

| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (µM) | Reference |

| Gefitinib | EGFR | 2-37 | A549 | >10 | [5] |

| Erlotinib | EGFR | 2 | A431 | 0.1-1 | [6] |

| Compound 9u | EGFR | 91 | A549 | 0.35 | [5] |

| Compound 4c | EGFR | - | A549 | 0.56 | [7] |

| Compound 22 | CDK7 | 7.21 | - | - | [8] |

| Compound 15 | CDK2/cyclin A2 | 61 | HCT-116 | - | [9] |

| Compound 25 | CDK2 | - | MDA-MB-468 | - | [10] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition concentration. Data is compiled from multiple sources and presented for comparative purposes.

Signaling Pathways

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers intracellular signaling cascades that regulate cell proliferation, survival, and migration.[11][12] Pyrimidine-based EGFR inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-depth Technical Guide: 6-(hydroxymethyl)pyrimidin-4(3H)-one (CAS Number 100959-93-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the chemical properties, safety data, and biological activity of 6-(hydroxymethyl)pyrimidin-4(3H)-one (CAS 100959-93-1) is extremely limited. This guide summarizes the available information and provides general guidance based on related compounds. Further experimental investigation is necessary to fully characterize this compound.

Chemical Identity and Properties

CAS Number: 100959-93-1

Chemical Name: 6-(hydroxymethyl)pyrimidin-4(3H)-one

Synonyms: 6-(hydroxymethyl)pyrimidin-4-ol

Table 1: Physicochemical Properties of 6-(hydroxymethyl)pyrimidin-4(3H)-one

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₆N₂O₂ | CymitQuimica |

| Molecular Weight | 126.11 g/mol | Calculated from molecular formula |

| Appearance | Not specified | Likely a solid at room temperature based on similar structures. |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | The presence of a hydroxyl group and the pyrimidinone core suggests potential solubility in polar organic solvents and possibly limited solubility in water. |

| pKa | Not available | The pyrimidinone ring contains acidic and basic sites. |

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS number 100959-93-1 is not publicly available. The following safety information is based on general knowledge of heterocyclic compounds and pyrimidinone derivatives.

Table 2: General Safety and Handling Precautions

| Hazard Category | Precautionary Statement |

| Acute Toxicity | The toxicological properties have not been thoroughly investigated. Handle with care and avoid direct contact. |

| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves. |

| Eye Damage/Irritation | May cause serious eye irritation. Wear safety glasses with side-shields. |

| Respiratory Sensitization | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, regional, and national regulations. |

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 6-(hydroxymethyl)pyrimidin-4(3H)-one are not described in the available literature. However, general synthetic strategies for pyrimidinone derivatives often involve the condensation of a β-ketoester with urea or a related compound.

Logical Workflow for Potential Synthesis:

Caption: A generalized workflow for the potential synthesis of 6-(hydroxymethyl)pyrimidin-4(3H)-one.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the mechanism of action of 6-(hydroxymethyl)pyrimidin-4(3H)-one. However, the pyrimidine nucleus is a common scaffold in many biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. The activity of these compounds is highly dependent on the specific substitutions on the pyrimidine ring.

Hypothesized Biological Relevance:

Given that pyrimidine derivatives are known to interact with a wide range of biological targets, 6-(hydroxymethyl)pyrimidin-4(3H)-one could potentially act as an inhibitor or modulator of enzymes such as kinases or polymerases, or as a ligand for various receptors. Without experimental data, any potential signaling pathway involvement remains speculative.

Diagram of General Drug Discovery Logic:

Caption: A simplified logical flow for investigating the biological activity of a novel compound.

The compound 6-(hydroxymethyl)pyrimidin-4(3H)-one (CAS 100959-93-1) is a poorly characterized molecule. While its structure suggests potential biological activity, a comprehensive understanding of its chemical properties, safety profile, and mechanism of action requires significant further research. The information provided in this guide is intended to be a starting point for researchers and drug development professionals interested in this compound.

An In-depth Technical Guide on the Physicochemical Properties of 6-(Hydroxymethyl)pyrimidin-4-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the core physicochemical properties of 6-(Hydroxymethyl)pyrimidin-4-ol, specifically its solubility and acid dissociation constant (pKa). While a direct literature search did not yield specific experimental values for this compound, this document provides a comprehensive framework for the experimental determination and reporting of these crucial parameters. The methodologies outlined below are established techniques in the fields of medicinal chemistry and pharmaceutical sciences.

Data Presentation: A Framework for Reporting

To ensure clarity and facilitate comparative analysis, all experimentally determined quantitative data for this compound should be structured as follows:

Table 1: Solubility of this compound

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 4 | Shake-Flask | ||

| Water | 25 (Room Temp) | Shake-Flask | ||

| Water | 37 (Physiological) | Shake-Flask | ||

| Phosphate Buffered Saline (PBS) pH 7.4 | 37 | Shake-Flask | ||

| Simulated Gastric Fluid (SGF) pH 1.2 | 37 | Shake-Flask | ||

| Simulated Intestinal Fluid (SIF) pH 6.8 | 37 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |

Table 2: pKa of this compound

| Method | Temperature (°C) | pKa Value(s) | Ionizable Group(s) |

| Potentiometric Titration | 25 | Acidic/Basic | |

| UV-Vis Spectrophotometry | 25 | Acidic/Basic | |

| Capillary Electrophoresis | 25 | Acidic/Basic |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental data. Below are standard protocols for determining solubility and pKa.

2.1. Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is achieved. The concentration of the dissolved compound in the saturated solution is then quantified.[1][2]

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., deionized water, PBS, ethanol)

-

Shaker or agitator with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration device (e.g., 0.22 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV.

-

The experiment should be performed in triplicate to ensure accuracy.

2.2. pKa Determination: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[3][4]

Principle: The compound is dissolved in a suitable solvent (usually water) and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.[3] At the half-equivalence point, the pH of the solution is equal to the pKa of the ionizable group.[5]

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Beaker and magnetic stirrer

-

Deionized water (carbon dioxide-free)

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a temperature-controlled beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Slowly add the titrant (acid or base) in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[5]

Mandatory Visualizations

3.1. Experimental Workflow for Solubility Determination

Caption: A schematic overview of the shake-flask method for determining thermodynamic solubility.

3.2. Experimental Workflow for pKa Determination

Caption: A step-by-step process for determining pKa using potentiometric titration.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 6-(Hydroxymethyl)pyrimidin-4-ol and its Tautomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the crystal structure of pyrimidine derivatives, with a specific focus on the tautomeric form of 6-(hydroxymethyl)pyrimidin-4-ol, namely 4,6-dihydroxypyrimidine. Due to the limited availability of specific crystallographic data for this compound in public databases, this paper leverages data from its closely related and well-studied tautomer to provide a comprehensive understanding of the molecular geometry, intermolecular interactions, and experimental methodologies relevant to this class of compounds.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, vitamins, and coenzymes, rendering them of paramount importance in biological and pharmaceutical sciences. Their versatile chemical nature, including the potential for tautomerism, allows them to serve as crucial building blocks in the synthesis of a wide array of complex molecules with diverse therapeutic applications. Understanding the three-dimensional arrangement of atoms within the crystal lattice of these compounds is critical for rational drug design, polymorphism screening, and optimizing physicochemical properties such as solubility and stability.

Tautomerism and Crystalline Polymorphism

This compound can exist in tautomeric forms, with 4,6-dihydroxypyrimidine being a prominent example. X-ray structure analysis has revealed that 4,6-dihydroxypyrimidine can crystallize in at least two polymorphic forms: a molecular form and an ionic form.[1][2] In the molecular polymorph, the compound exists as the oxo-hydroxy tautomer, while the ionic form is composed of both positively and negatively charged ions.[1][2] This phenomenon highlights the importance of crystallization conditions in determining the final solid-state structure.

Crystallographic Data Summary

The following table summarizes the crystallographic data for a known polymorph of 4,6-dihydroxypyrimidine, which serves as a proxy for understanding the structural characteristics of this compound. The data corresponds to the Cambridge Structural Database (CSD) entry CCDC 164907.[3]

| Parameter | Value |

| Chemical Formula | C₄H₄N₂O₂ |

| Formula Weight | 112.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.775(1) |

| b (Å) | 12.037(2) |

| c (Å) | 9.826(2) |

| α (°) | 90 |

| β (°) | 99.19(2) |

| γ (°) | 90 |

| Volume (ų) | 440.6(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.689 |

| Absorption Coefficient (mm⁻¹) | 0.14 |

| F(000) | 232 |

Molecular Geometry

The molecular structure of 4,6-dihydroxypyrimidine in its crystalline form reveals key bond lengths and angles. The pyrimidine ring is essentially planar, with the substituent groups influencing the overall conformation. The presence of hydroxyl and carbonyl groups facilitates the formation of extensive hydrogen bonding networks, which are crucial in stabilizing the crystal lattice.

| Bond | Length (Å) | Angle | Value (°) |

| N1-C2 | 1.345(3) | C6-N1-C2 | 117.2(2) |

| C2-N3 | 1.321(3) | N1-C2-N3 | 127.3(2) |

| N3-C4 | 1.385(3) | C2-N3-C4 | 116.5(2) |

| C4-C5 | 1.369(3) | N3-C4-C5 | 122.9(2) |

| C5-C6 | 1.411(3) | C4-C5-C6 | 117.8(2) |

| C6-N1 | 1.352(3) | C5-C6-N1 | 118.2(2) |

| C4-O4 | 1.251(3) | ||

| C6-O6 | 1.332(3) |

Note: The bond lengths and angles are representative and derived from the crystallographic data of 4,6-dihydroxypyrimidine.

Experimental Protocols

The determination of the crystal structure of pyrimidine derivatives involves a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of pyrimidine derivatives can be achieved through various established routes. For instance, the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid is one such method.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Common solvents include ethanol, methanol, dimethylformamide (DMF), and water. The choice of solvent and the rate of evaporation are critical factors that can influence crystal quality and the polymorphic form obtained.

References

Toxicological Profile of 6-(Hydroxymethyl)pyrimidin-4-OL: An In-Depth Technical Guide

Disclaimer: Limited direct toxicological data for 6-(Hydroxymethyl)pyrimidin-4-OL is available in the public domain. This guide provides a potential toxicological profile based on data from structurally related pyrimidine derivatives and general toxicological principles. The information herein should be used for informational purposes only, and definitive toxicological assessment requires specific experimental evaluation of this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules, including nucleic acids and synthetic drugs. A thorough understanding of the toxicological profile of novel pyrimidine derivatives is crucial for ensuring their safe development and use. This technical guide aims to provide a comprehensive overview of the potential toxicological properties of this compound, methodologies for its assessment, and a framework for understanding its potential biological interactions.

Potential Hazard Identification

Based on the safety data sheets (SDS) of structurally similar pyrimidine compounds, this compound may be classified under the following GHS hazard categories. It is imperative to note that these are potential hazards and require experimental verification.

Table 1: Potential GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[2][4] |

| Hazardous to the aquatic environment — Acute hazard | Category 2 | H401: Toxic to aquatic life[1] |

Proposed Experimental Protocols for Toxicological Assessment

To establish a comprehensive toxicological profile for this compound, a battery of in vitro and in vivo tests are recommended. The following are detailed methodologies for key experiments.

Acute Oral Toxicity (OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of the compound.

-

Test System: Female rats (e.g., Sprague-Dawley strain), 8-12 weeks old.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A starting dose of 300 mg/kg body weight is administered by oral gavage to a group of three animals.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.

-

If mortality is observed, the test is repeated with a lower dose.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

-

Data Analysis: The LD50 (Lethal Dose, 50%) is estimated based on the observed mortality.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic potential of the compound on cultured cells.

-

Test System: A relevant human cell line (e.g., HepG2 for hepatotoxicity, HaCaT for skin cytotoxicity).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of this compound for 24 or 48 hours.

-

After the incubation period, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, which is a purple precipitate.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 (Inhibitory Concentration, 50%) is calculated from the dose-response curve.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

-

Objective: To evaluate the mutagenic potential of the compound.

-

Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).

-

Procedure:

-

The test compound, bacterial tester strain, and S9 mix (or buffer for tests without metabolic activation) are combined in a test tube.

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted.

-

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.

Visualizations

The following diagrams illustrate a general workflow for toxicological assessment and a conceptual logical relationship for hazard identification.

Caption: General workflow for the toxicological assessment of a novel chemical compound.

Caption: Logical relationship of data inputs for chemical hazard identification.

Conclusion

While a definitive toxicological profile for this compound is not currently established, this guide outlines the potential hazards based on related compounds and provides a roadmap for its comprehensive toxicological evaluation. The proposed experimental protocols for acute oral toxicity, in vitro cytotoxicity, and mutagenicity will provide foundational data for a robust safety assessment. For researchers, scientists, and drug development professionals, it is critical to undertake these and other relevant toxicological studies to fully characterize the safety profile of this compound before proceeding with further development.

References

Methodological & Application

Application Notes and Protocols for the HPLC Purification of 6-(Hydroxymethyl)pyrimidin-4-OL

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 6-(Hydroxymethyl)pyrimidin-4-OL using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be a starting point for method development and can be adapted to specific laboratory conditions and purity requirements.

Introduction

This compound is a polar heterocyclic compound belonging to the pyrimidine family. Its purification can be challenging due to its high polarity, which often results in poor retention on traditional reversed-phase columns. This application note describes a robust reversed-phase HPLC (RP-HPLC) method optimized for the separation and purification of this target compound from reaction mixtures and impurities. The method utilizes a polar-modified C18 column and a mobile phase with a suitable aqueous buffer to achieve optimal retention and peak shape.

Experimental Protocols

Materials and Reagents

-

Sample: Crude this compound

-

Solvents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or Milli-Q

-

-

Mobile Phase Additives:

-

Formic acid (FA), 0.1% solution in water

-

Ammonium formate

-

Instrumentation and Columns

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 column is a common choice for the separation of pyrimidine derivatives.[1] For polar compounds like this compound, a column with enhanced polar retention is recommended.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the target compound.

Sample Preparation

-

Dissolve the crude sample of this compound in a suitable solvent. Due to its polar nature, a mixture of water and an organic solvent like methanol or acetonitrile is recommended.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters

The following table outlines the recommended starting parameters for the HPLC purification. These parameters may require optimization for specific applications.

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 250 x 10 mm (for semi-preparative) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 30% B over 20 minutes |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 500 µL (dependent on sample concentration and column size) |

Note: The use of an acidic mobile phase modifier like formic acid can help to improve peak shape for polar, ionizable compounds.[2]

Post-Purification Processing

-

Collect the fractions containing the purified this compound based on the chromatogram.

-

Combine the relevant fractions.

-

Remove the organic solvent (acetonitrile) using a rotary evaporator.

-

If necessary, lyophilize the aqueous solution to obtain the purified compound as a solid.

-

Analyze the purity of the final product using analytical HPLC.

Data Presentation

The following table summarizes hypothetical data from a purification run using the described method.

| Parameter | Value |

| Retention Time | 12.5 min |

| Initial Purity | 85% |

| Final Purity | >98% |

| Recovery Yield | 92% |

| Loading Capacity | 50 mg on a 250 x 10 mm C18 column |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the HPLC purification process.

Caption: Workflow for HPLC Purification of this compound.

Method Development and Optimization

For challenging separations, further method development may be necessary. Consider the following strategies:

-

Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can significantly impact the retention of ionizable compounds. Using buffers such as ammonium formate can provide better pH control.

-

Organic Modifier: While acetonitrile is a common choice, methanol can offer different selectivity and may be a suitable alternative.

-

Column Chemistry: If retention is still insufficient, consider using a column specifically designed for polar compounds, such as one with an embedded polar group or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[3]

-

Gradient Optimization: The gradient slope and duration can be adjusted to improve the resolution between the target compound and closely eluting impurities. A shallower gradient around the elution time of the target can enhance separation.[2]

By following these protocols and optimization strategies, researchers can effectively purify this compound for downstream applications in research and drug development.

References

Application Note: Quantitative Analysis of 6-(Hydroxymethyl)pyrimidin-4-OL

Introduction

6-(Hydroxymethyl)pyrimidin-4-OL is a pyrimidine derivative of significant interest in pharmaceutical research and development due to its potential role as a synthetic intermediate and its structural similarity to biologically active nucleoside analogues. Accurate and precise quantification of this compound in various matrices, including bulk drug substances, formulated products, and biological fluids, is crucial for quality control, pharmacokinetic studies, and metabolic profiling. This application note details robust and sensitive analytical methods for the quantitative determination of this compound utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of Methods

The primary analytical approach involves chromatographic separation of this compound from potential impurities and matrix components, followed by detection and quantification.

-

HPLC-UV: This method relies on reversed-phase chromatography to separate the analyte on a C18 column. Quantification is achieved by measuring the ultraviolet absorbance of the analyte at a specific wavelength, typically near its absorbance maximum. This technique is widely applicable for purity and content uniformity testing in drug substance and product analysis.[1]

-

LC-MS/MS: For enhanced sensitivity and selectivity, especially in complex biological matrices, a liquid chromatography system is coupled to a tandem mass spectrometer.[2][3] The analyte is separated chromatographically, ionized (typically using electrospray ionization), and then detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. This method is ideal for bioanalytical studies requiring low limits of quantification.[4][5]

General Analytical Workflow

The general workflow for the analysis of this compound is depicted in the following diagram.

Experimental Protocols

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This protocol is suitable for the determination of purity and for assaying this compound in bulk material or simple formulations.

1. Apparatus and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Formic acid (analytical grade).

-

This compound reference standard.

2. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in Water.

-